molecular formula C7H11ClN4 B8326339 5-Chloro-N3-propylpyridazine-3,4-diamine

5-Chloro-N3-propylpyridazine-3,4-diamine

Cat. No. B8326339
M. Wt: 186.64 g/mol
InChI Key: OPUUQCBRSLMDEQ-UHFFFAOYSA-N
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Patent
US08952008B2

Procedure details

A mixture of 5-chloro-N3-propylpyridazine-3,4-diamine (Preparation 100, 800 mg, 4.30 mmol) and triethyl orthoformate (10 mL) was heated at 140° C. for 4 hours. After evaporation in vacuo, the crude residue was purified by silica gel column chromatography eluting with CH2Cl2:MeOH 98:2 to afford the title compound as a brown solid in 47% yield, 400 mg.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH2:12])=[C:4]([NH:8][CH2:9][CH2:10][CH3:11])[N:5]=[N:6][CH:7]=1.[CH:13](OCC)(OCC)OCC>>[Cl:1][C:2]1[C:3]2[N:12]=[CH:13][N:8]([CH2:9][CH2:10][CH3:11])[C:4]=2[N:5]=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
ClC=1C(=C(N=NC1)NCCC)N
Name
Quantity
10 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with CH2Cl2:MeOH 98:2

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=NC1)N(C=N2)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.